molecular formula C20H22FNO2S B2458248 2-[(4-fluorophenyl)sulfanyl]-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1207032-80-1

2-[(4-fluorophenyl)sulfanyl]-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B2458248
CAS No.: 1207032-80-1
M. Wt: 359.46
InChI Key: HBWSABGBANAWFZ-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-[(4-phenyloxan-4-yl)methyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a thioether linkage, and a tetrahydropyran ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The general synthetic route may include:

    Formation of the fluorophenyl thioether: This step involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent under basic conditions to form the fluorophenyl thioether.

    Synthesis of the tetrahydropyran intermediate: The tetrahydropyran ring can be synthesized through a series of reactions starting from a suitable precursor, such as a dihydropyran derivative.

    Coupling of intermediates: The final step involves the coupling of the fluorophenyl thioether with the tetrahydropyran intermediate using a suitable coupling reagent, such as a carbodiimide, under mild conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-[(4-phenyloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the functional groups.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide
  • 2-((4-bromophenyl)thio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide
  • 2-((4-methylphenyl)thio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[(4-fluorophenyl)sulfanyl]-N-[(4-phenyloxan-4-yl)methyl]acetamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2S/c21-17-6-8-18(9-7-17)25-14-19(23)22-15-20(10-12-24-13-11-20)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWSABGBANAWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CSC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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